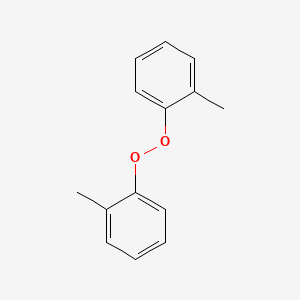

Bis(o-tolyl) peroxide

Beschreibung

Bis(o-tolyl) peroxide is an organic peroxide characterized by two o-tolyl (ortho-methylphenyl) groups connected via a peroxide (–O–O–) bond. The o-tolyl substituents likely influence its stability and reactivity through steric and electronic effects, as seen in analogous compounds .

Eigenschaften

CAS-Nummer |

35112-60-8 |

|---|---|

Molekularformel |

C14H14O2 |

Molekulargewicht |

214.26 g/mol |

IUPAC-Name |

1-methyl-2-(2-methylphenyl)peroxybenzene |

InChI |

InChI=1S/C14H14O2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |

InChI-Schlüssel |

FFHGJCBXRQUCED-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1OOC2=CC=CC=C2C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(o-tolyl) peroxide can be synthesized through the oxidation of o-tolyl compounds. One common method involves the reaction of o-tolyl magnesium bromide with hydrogen peroxide in the presence of a catalyst. The reaction typically takes place in an organic solvent such as ether or tetrahydrofuran (THF) at low temperatures to prevent decomposition of the peroxide bond.

Industrial Production Methods: Industrial production of bis(o-tolyl) peroxide often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the risk of hazardous side reactions.

Analyse Chemischer Reaktionen

Types of Reactions: Bis(o-tolyl) peroxide undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent, transferring oxygen atoms to other substrates.

Reduction: Under certain conditions, it can be reduced to form o-tolyl alcohols.

Substitution: The peroxide bond can be cleaved, leading to substitution reactions where the o-tolyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and organic peroxides. The reactions are typically carried out at low temperatures to maintain the stability of the peroxide bond.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Substitution: Catalysts such as transition metal complexes can facilitate the cleavage of the peroxide bond, allowing for substitution reactions.

Major Products:

Oxidation: o-Tolyl alcohols and ketones.

Reduction: o-Tolyl alcohols.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Bis(o-tolyl) peroxide is widely used as an initiator in polymerization reactions, particularly in the production of polystyrene and other vinyl polymers. Its ability to generate free radicals makes it an effective catalyst for initiating chain reactions in polymer synthesis.

Biology and Medicine: In biological research, bis(o-tolyl) peroxide is used as a model compound to study the effects of oxidative stress on cells. It helps in understanding the mechanisms of cell damage and the role of antioxidants in protecting cells from oxidative damage.

Industry: In the industrial sector, bis(o-tolyl) peroxide is used as a curing agent for resins and as a cross-linking agent in the production of rubber and plastics. Its ability to initiate polymerization reactions makes it valuable in the manufacturing of various polymer-based materials.

Wirkmechanismus

The mechanism of action of bis(o-tolyl) peroxide involves the cleavage of the peroxide bond to form two o-tolyl radicals. These radicals can then interact with other molecules, initiating a chain reaction. In polymerization reactions, the radicals react with monomers to form polymer chains. In biological systems, the radicals can cause oxidative damage to cellular components, leading to cell death or dysfunction.

Vergleich Mit ähnlichen Verbindungen

Structural and Stability Comparisons

a. Bis(o-tolyl) Peroxide vs. Diacyl Peroxides (e.g., Benzoyl Peroxide)

- Structure : Benzoyl peroxide (dibenzoyl peroxide) is a diacyl peroxide with two benzoyl (C₆H₅CO–) groups, whereas Bis(o-tolyl) peroxide is a dialkyl/aryl peroxide with ortho-methylphenyl groups.

- Stability and Decomposition: Diacyl peroxides (e.g., benzoyl peroxide) exhibit higher decomposition rate constants (kd) and shorter half-lives (t1/2) compared to certain dialkyl peroxides. This is attributed to the greater stability of the acyloxy radicals (RfC(=O)O•) formed during homolytic cleavage . Dialkyl peroxides, such as perfluoroallyl peroxide, produce less stable alkyl radicals (e.g., CF₂=CFCF₂O•), leading to slower decomposition (lower kd, longer t1/2) .

b. Bis(o-tolyl) Peroxide vs. tert-Butyl Hydroperoxide

- Structure : tert-Butyl hydroperoxide (TBHP) is a hydroperoxide (R–O–O–H), whereas Bis(o-tolyl) peroxide lacks the hydroperoxide proton.

- Reactivity : TBHP is widely used in oxidation reactions (e.g., antimony compound oxidation, as in ). Bis(o-tolyl) peroxide, with its fully substituted peroxide bond, is likely less reactive in proton-mediated processes but may act as a radical initiator in polymerization or cross-linking .

Regulatory and Industrial Status

- Benzoyl Peroxide : Listed in multiple regulatory frameworks (e.g., U.S. EPA High Production Volume Chemicals, Australian NICNAS) and subject to workplace exposure standards (e.g., NIOSH recommendations for air monitoring and medical surveillance) .

- It may fall under general organic peroxide guidelines, requiring hazard communication and engineering controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.